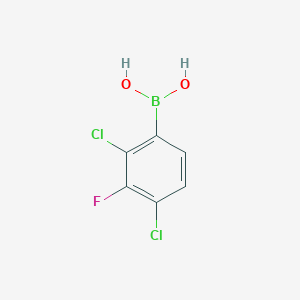

2,4-Dichloro-3-fluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dichloro-3-fluorophenylboronic acid can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include mild temperatures and the use of environmentally benign reagents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert the compound into different boronic acid derivatives.

Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while substitution reactions can produce various functionalized boronic acids .

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,4-Dichloro-3-fluorophenylboronic acid is in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst. The presence of fluorine and chlorine substituents can influence the reactivity and selectivity of these reactions, making this compound valuable for synthesizing complex organic molecules .

Synthesis of Pharmaceuticals

The incorporation of fluorine into drug molecules is a common strategy to enhance their pharmacokinetic properties. Research indicates that this compound can be utilized to synthesize various pharmaceuticals, potentially improving bioavailability and metabolic stability. Its ability to bind to enzyme active sites may also contribute to its therapeutic potential.

Medicinal Chemistry

Enzyme Inhibition

Studies have shown that boronic acids, including this compound, can interact with serine proteases and other enzymes that utilize serine residues in their active sites. This interaction can lead to enzyme inhibition, which is beneficial for developing therapeutic agents targeting specific disease pathways . Further research is necessary to elucidate the exact mechanisms and potential side effects associated with its biological applications.

Material Science

Advanced Materials Development

Organoboron compounds are being explored for their potential applications in advanced materials due to their unique electronic properties. The tailored functionalities of this compound can be leveraged in creating materials with specific characteristics for applications in electronics and nanotechnology.

Case Study: Enzyme Inhibition Potential

In a study investigating the inhibition of serine proteases by various boronic acids, this compound demonstrated significant binding affinity to target enzymes, suggesting its potential as a therapeutic agent. Further investigations are warranted to explore its efficacy and safety profile in vivo.

Mécanisme D'action

The mechanism by which 2,4-Dichloro-3-fluorophenylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound acts as a nucleophile, transferring its boron atom to the palladium catalyst, facilitating the formation of carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and other applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2,4-Dichloro-3-fluorophenylboronic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and research areas .

Activité Biologique

2,4-Dichloro-3-fluorophenylboronic acid is an organoboron compound notable for its potential biological activities, particularly as an enzyme inhibitor. Its unique chemical structure, characterized by a boronic acid functional group attached to a phenyl ring with chlorine and fluorine substituents, allows it to interact with various biological macromolecules. This article reviews the compound's biological activity, including its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

- Molecular Formula : C7H5Cl2BF

- Molecular Weight : 195.88 g/mol

- Structure : The compound features a boron atom bonded to a hydroxyl group and an aromatic ring substituted with two chlorine atoms and one fluorine atom, which contributes to its reactivity and biological interactions.

This compound primarily acts as an inhibitor of serine proteases and other enzymes that utilize serine residues in their active sites. The mechanism of action is not fully elucidated; however, it is believed to involve the formation of reversible covalent bonds with the active site serine, thereby inhibiting enzyme activity. This property is common among boronic acids due to their ability to form stable complexes with diols and other nucleophiles.

Table 1: Comparison of Biological Activity Among Boronic Acids

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity:

Case Studies

A few notable studies highlight the biological activity of related boronic acids:

- Study on Antimicrobial Activity : A study evaluating the antimicrobial properties of various phenylboronic acids found that modifications in the substituents significantly affected their efficacy against pathogens like Candida albicans and Aspergillus niger. Although specific data on this compound was not provided, it suggests a promising avenue for further research into its antimicrobial properties .

- Enzyme Interaction Studies : Research has shown that boronic acids can bind effectively to enzyme active sites, leading to inhibition. For instance, docking studies indicated strong binding affinities for certain bacterial ribosomal proteins when tested with similar compounds .

Safety and Toxicology

While specific safety data on this compound is limited, general safety considerations for boronic acids include potential irritancy upon contact or inhalation. Further toxicological studies are necessary to establish safe handling practices for this compound in laboratory and clinical settings.

Propriétés

IUPAC Name |

(2,4-dichloro-3-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVWUAXQQRBFOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.